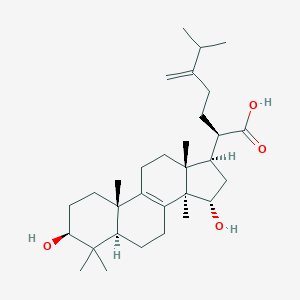

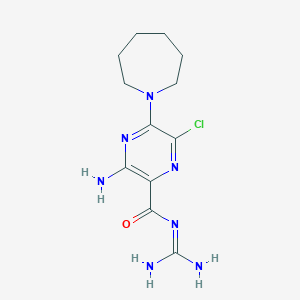

5-(N,N-Hexamethylene)amiloride

Descripción general

Descripción

La hexametileno amilorida es un derivado de la amilorida, un diurético conocido. Es un potente inhibidor del intercambiador de sodio-hidrógeno, que se dirige específicamente al antiporte Na+/H+. Este compuesto ha ganado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades antivirales, anticancerígenas y de modulación de canales iónicos .

Mecanismo De Acción

La hexametileno amilorida ejerce sus efectos principalmente inhibiendo el intercambiador de sodio-hidrógeno, lo que lleva a una disminución del pH intracelular. Esta inhibición interrumpe la homeostasis de iones dentro de las células, afectando varios procesos celulares. El compuesto también se dirige a canales iónicos específicos, como el canal iónico M2 de la influenza A, e inhibe la replicación viral al bloquear la actividad del canal iónico .

Compuestos Similares:

Amilorida: El compuesto principal, conocido por sus propiedades diuréticas.

Dimetilamilorida: Un derivado con propiedades similares de inhibición de canales iónicos.

Etilisopropilamilorida: Otro derivado con distintas actividades biológicas

Unicidad: La hexametileno amilorida destaca por su potente inhibición del intercambiador de sodio-hidrógeno y su amplio espectro de actividades biológicas. Su capacidad para dirigirse a múltiples canales iónicos y su potencial como agente antiviral y anticancerígeno lo convierten en un compuesto único y valioso en la investigación científica .

Análisis Bioquímico

Biochemical Properties

5-(N,N-Hexamethylene)amiloride plays a crucial role in biochemical reactions by inhibiting Na+/H+ exchangers. This inhibition leads to a decrease in intracellular pH, which can induce apoptosis in leukemic cells . Additionally, this compound interacts with various enzymes and proteins, including the HIV-1 Vpu virus ion channel, where it acts as an inhibitor . This interaction prevents the replication of viruses such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E) in cultured cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In leukemic cells, it induces apoptosis by decreasing intracellular pH . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the HIV-1 Vpu virus ion channel disrupts viral replication, highlighting its potential as an antiviral agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with Na+/H+ exchangers and viral ion channels. By inhibiting these targets, it decreases intracellular pH and induces apoptosis in leukemic cells . Additionally, its inhibition of the HIV-1 Vpu virus ion channel prevents viral replication by disrupting ion channel function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability in microsomal and plasma environments, with a half-life of 73 minutes in human liver microsomes . Over time, its inhibitory effects on Na+/H+ exchangers and viral ion channels remain consistent, leading to sustained decreases in intracellular pH and inhibition of viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 2.5 mg/kg administered intravenously, it shows a short half-life and low oral bioavailability . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as Na+/H+ exchangers. These interactions lead to changes in metabolic flux and metabolite levels, contributing to its biochemical and cellular effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on Na+/H+ exchangers and viral ion channels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La hexametileno amilorida se sintetiza a través de un proceso de varios pasos que comienza con la amilorida. La ruta sintética principal implica la reacción de la amilorida con hexametilendiamina en condiciones controladas para formar el derivado de hexametileno. La reacción típicamente requiere un solvente como dimetilsulfóxido y un catalizador para facilitar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial de hexametileno amilorida sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cristalización y la cromatografía, son comunes en entornos industriales para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: La hexametileno amilorida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, alterando su actividad biológica.

Sustitución: La hexametileno amilorida puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros, lo que lleva a la formación de nuevos derivados

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden emplear varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del derivado deseado

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de hexametileno amilorida, cada uno con distintas actividades biológicas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La hexametileno amilorida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la modulación de canales iónicos y los mecanismos de intercambio de sodio-hidrógeno.

Biología: El compuesto se emplea en la investigación para comprender los procesos celulares que involucran el transporte de iones y la regulación del pH.

Medicina: La hexametileno amilorida ha mostrado promesa como agente antiviral, particularmente contra los coronavirus, y como agente anticancerígeno que se dirige a tipos específicos de células cancerosas

Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos y como un estándar de referencia en la investigación farmacéutica

Comparación Con Compuestos Similares

Amiloride: The parent compound, known for its diuretic properties.

Dimethylamiloride: A derivative with similar ion channel inhibition properties.

Ethylisopropylamiloride: Another derivative with distinct biological activities

Uniqueness: Hexamethylene amiloride stands out due to its potent inhibition of the sodium-hydrogen exchanger and its broad spectrum of biological activities. Its ability to target multiple ion channels and its potential as an antiviral and anticancer agent make it a unique and valuable compound in scientific research .

Propiedades

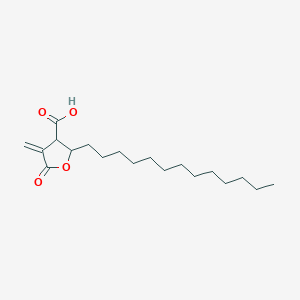

IUPAC Name |

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQJJXVETXFINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162188 | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428-95-1 | |

| Record name | Hexamethylene amiloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

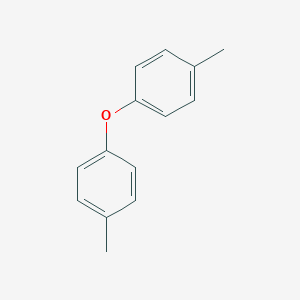

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)